

Avotaciclib survey methods for beta testers

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Compound Focus: Avotaciclib

CAS No.: 1983983-41-0

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Drug Profile: Avotaciclib (BEY1107)

Avotaciclib is an investigational small molecule drug. The following table summarizes its key characteristics based on current data [1].

Characteristic	Details
Generic Name	Avotaciclib
Other Identifiers	BEY-1107, BEY1107
Modality	Small Molecule
DrugBank Accession Number	DB16652
Primary Known Target	Cyclin-dependent kinase 1 (CDK1) [1]
Status	Investigational; currently in Phase 1 clinical trials [1]

| **Known Clinical Trials** | • Glioblastoma Multiforme (GBM) • Locally Advanced or Metastatic Pancreatic Cancer • Metastatic Colorectal Cancer (CRC) [1] |

Proposed Research Methodology & Protocols

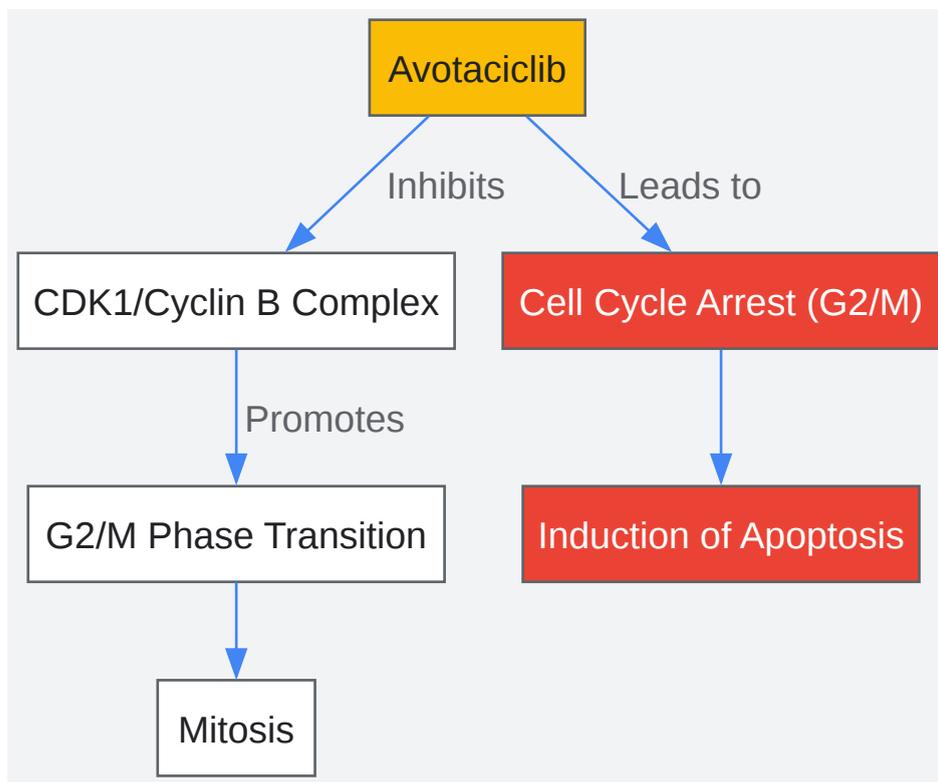
As detailed clinical trial protocols for **Avotaciclilb** are not publicly available, this section outlines standard, robust methodologies suitable for early-phase clinical trials of a novel targeted therapy like **Avotaciclilb**. These can serve as a template for designing future studies.

Preclinical Rationale and Mechanism Investigation

The foundation of clinical testing lies in a clear understanding of the drug's mechanism of action.

- **Objective:** To confirm and characterize the inhibition of CDK1 and its subsequent effect on cancer cell cycle progression and survival.
- **Experimental Protocols:**
 - **Kinase Assay:** Perform *in vitro* kinase assays to determine the half-maximal inhibitory concentration (IC₅₀) of **Avotaciclilb** against CDK1 and a panel of other CDKs (e.g., CDK2, CDK4/6) to establish selectivity [2].
 - **Cell-Based Assays:** Treat a panel of cancer cell lines (including those from glioblastoma, pancreatic, and colorectal cancers) with **Avotaciclilb**. Analyze cell cycle arrest via flow cytometry (expecting accumulation in G2/M phase) and measure apoptosis markers (e.g., caspase activation) [2].
 - **Western Blotting:** Confirm the reduction of phosphorylation levels of key CDK1 substrates (e.g., histone H1) in treated cells.

The following diagram illustrates the core mechanistic hypothesis of **Avotaciclilb**, which these experiments are designed to validate.



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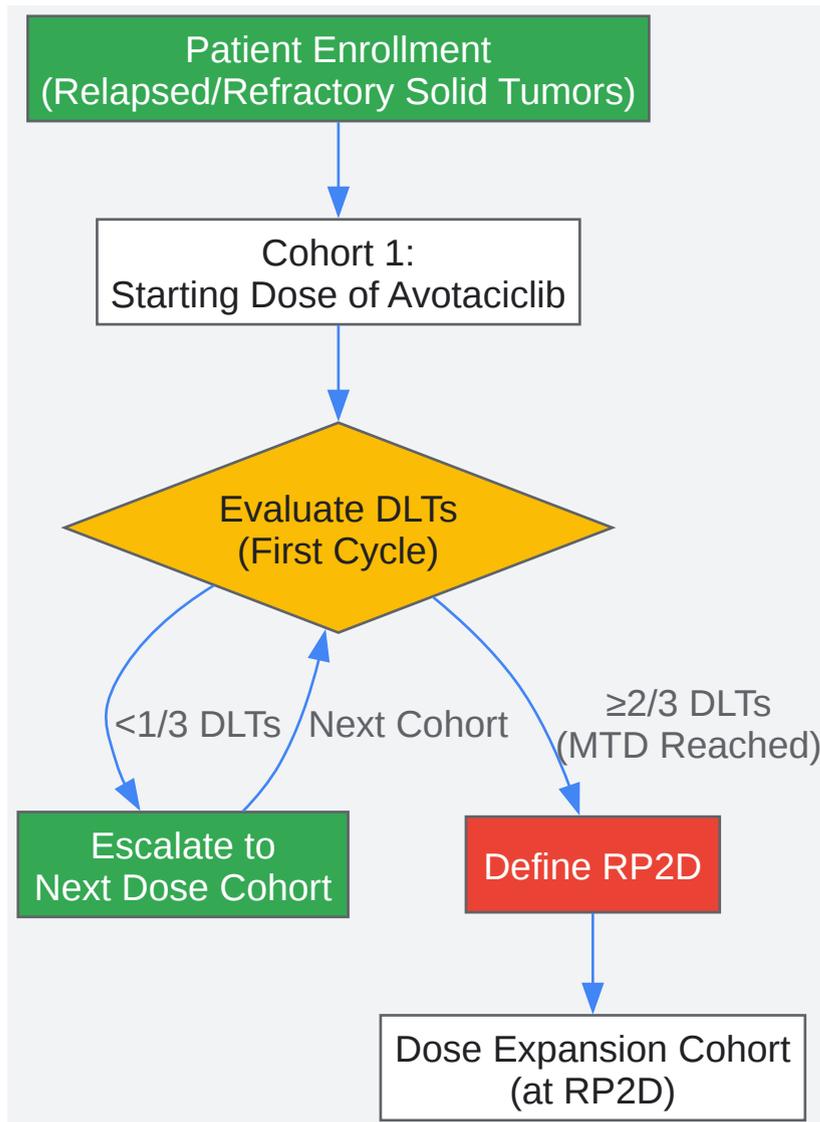
Phase I Clinical Trial Design

The primary goals of an initial clinical trial are to determine safety, tolerability, and a recommended phase 2 dose (RP2D).

- **Study Design:** Open-label, multicenter, dose-escalation study following a standard "3 + 3" design [3].
- **Patient Population:** Adults with relapsed/refractory solid tumors, with cohorts for glioblastoma, pancreatic cancer, and colorectal cancer, whose tumors have relevant CDK1 pathway dysregulation [1].
- **Dosing Protocol:** Sequential cohorts receive escalating doses of oral **Avotaciclib**. The starting dose is based on preclinical toxicology studies. Cycle duration is typically 28 days.
- **Primary Endpoint:** Incidence of Dose-Limiting Toxicities (DLTs) and determination of the Maximum Tolerated Dose (MTD) and RP2D [3].
- **Secondary Endpoints:**
 - **Safety Profile:** Type, frequency, and severity of Adverse Events (AEs), graded by NCI CTCAE v5.0 [4].
 - **Pharmacokinetics (PK):** Parameters including C_{max} , T_{max} , AUC, and half-life [3].

- **Preliminary Efficacy:** Objective Response Rate (ORR) and Disease Control Rate (DCR) assessed per RECIST 1.1 criteria [5].

The workflow for this trial design is summarized below.



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Key Data Collection & Analysis Methods

Comprehensive data collection and analysis are critical for interpreting trial results.

- **Quantitative Data Analysis Plan** [6] [7]:

- **Descriptive Statistics:** Mean, median, frequency, and standard deviation will summarize patient demographics, safety data, and efficacy endpoints.
- **Inferential Statistics:** Kaplan-Meier method for survival analyses (PFS, OS); logistic regression models to explore relationships between biomarkers and clinical response.
- **Adherence and Dose Intensity Monitoring:** For oral **Avotaciclib**, adherence is crucial. This can be measured by the **Proportion of Days Covered (PDC)**, calculated as $(\text{Number of days covered by prescription} / \text{Number of days in period}) \times 100$ [4]. Patients with $\text{PDC} \geq 80\%$ are typically considered "adherent". **Relative Dose Intensity (RDI)** should also be calculated to assess the impact of dose reductions or interruptions [4].

Summary of Quantitative Metrics for Proposed Trials

The following table consolidates the key quantitative measures that should be collected and analyzed in **Avotaciclib** clinical trials.

Category	Metric	Calculation/Method	Significance
Efficacy	Objective Response Rate (ORR)	$(\text{Complete Responses} + \text{Partial Responses}) / \text{Total Patients} \times 100$ [5]	Primary measure of tumor shrinkage
	Clinical Benefit Rate (CBR)	$(\text{CR} + \text{PR} + \text{Stable Disease}) / \text{Total Patients} \times 100$ [5]	Measures non-progressive disease
	Progression-Free Survival (PFS)	Time from treatment start to disease progression/death [5]	Measures efficacy in controlling disease
Safety	Adverse Event (AE) Incidence	Frequency and percentage of patients experiencing AEs, by grade [4]	Profiles the drug's safety and tolerability
	Dose-Limiting Toxicity (DLT)	Predefined severe AEs in the first treatment cycle [3]	Determines the Maximum Tolerated Dose (MTD)

Category	Metric	Calculation/Method	Significance
Pharmacokinetics	C_{max} , T_{max} , AUC, Half-life	Non-compartmental analysis of plasma concentration-time data [3]	Characterizes drug exposure and kinetics
Compliance	Proportion of Days Covered (PDC)	(Days covered by prescription / Days in period) × 100 [4]	Key metric for adherence to oral therapy
	Relative Dose Intensity (RDI)	(Actual dose intensity / Planned dose intensity) × 100 [4]	Assesses impact of dose modifications

Challenges and Future Directions

A significant challenge in developing a drug like **Avotaciclib** is identifying a **predictive biomarker** to select patients most likely to respond. Research should focus on genomic alterations (e.g., gene amplification, overexpression) in the CDK1 pathway or markers of cell cycle dependency [5] [2]. As the drug is in early stages, the primary source for definitive methodology will be the formal clinical trial protocol, which may become more accessible as development progresses.

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